(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol
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Overview
Description
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol is a chiral compound with a complex structure that includes a benzyl group, a hydroxyethyl group, and an amino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Alcohol Backbone: This can be achieved through the reaction of an epoxide with an amine under basic conditions to form the amino alcohol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.
Scientific Research Applications
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(Benzylamino)propan-2-ol: A similar compound lacking the hydroxyethyl group, which may affect its reactivity and applications.
1-(2-Hydroxyethylamino)propan-2-ol: A compound with a similar backbone but without the benzyl group, which may influence its chemical behavior and uses.
Uniqueness
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol is unique due to its chiral nature and the presence of multiple functional groups, which allow for a wide range of chemical modifications and applications. Its specific configuration and functional groups make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2S)-1-[benzyl(2-hydroxyethyl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(15)9-13(7-8-14)10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZASGKCLVFJBX-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCO)CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CCO)CC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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